2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-
Beschreibung
(E)-1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-(Dimethylamino)but-2-en-1-on ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung enthält einen Pyrazolo[3,4-d]pyrimidin-Kern, der für seine biologische Aktivität bekannt ist und sie zu einem interessanten Forschungsobjekt in der pharmazeutischen Chemie macht.
Eigenschaften
Molekularformel |
C28H31N7O2 |
|---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
(E)-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-(dimethylamino)but-2-en-1-one |
InChI |
InChI=1S/C28H31N7O2/c1-33(2)16-7-11-24(36)34-17-6-8-21(18-34)35-28-25(27(29)30-19-31-28)26(32-35)20-12-14-23(15-13-20)37-22-9-4-3-5-10-22/h3-5,7,9-15,19,21H,6,8,16-18H2,1-2H3,(H2,29,30,31)/b11-7+/t21-/m1/s1 |
InChI-Schlüssel |
IDIZKFVKMFGLPN-FTUXVVSKSA-N |
Isomerische SMILES |
CN(C)C/C=C/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Kanonische SMILES |
CN(C)CC=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-(Dimethylamino)but-2-en-1-on umfasst in der Regel mehrere Schritte, die von leicht verfügbaren Ausgangsmaterialien ausgehen. Die wichtigsten Schritte umfassen:
Bildung des Pyrazolo[3,4-d]pyrimidin-Kerns: Dies kann durch eine Cyclisierungsreaktion mit geeigneten Vorläufern erreicht werden.
Einführung der Phenoxyphenylgruppe: Dieser Schritt beinhaltet oft eine nucleophile Substitutionsreaktion.
Anlagerung des Piperidinrings: Dies kann durch eine reduktive Aminierungsreaktion erfolgen.
Bildung der endgültigen Enonstruktur: Dies beinhaltet eine Kondensationsreaktion mit Dimethylamin.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von automatisierten Reaktoren und kontinuierlichen Flusschemie-Techniken zur Optimierung des Prozesses.
Analyse Chemischer Reaktionen
Reactivity of the α,β-Unsaturated Ketone (2-Buten-1-one)
The α,β-unsaturated ketone moiety (C=O adjacent to C=C) enables conjugate addition reactions. Key reactions include:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Michael Addition | Nucleophiles (e.g., amines, thiols) | Addition at the β-carbon of the enone system, forming a substituted ketone. |
| Reduction | NaBH₄, H₂/Pd | Saturated alcohol via reduction of the C=C bond or ketone to secondary alcohol. |
| Cycloaddition | Dienophiles (e.g., C≡C) | Diels-Alder adducts under thermal or catalytic conditions. |
Structural Evidence :
-
The (2E)-configuration of the double bond (confirmed via SMILES:
/C=C/) directs regioselectivity in additions . -
The dimethylamino group at C4 may stabilize intermediates via inductive effects .
Pyrazolo[3,4-d]pyrimidinyl Core Reactivity
The pyrazolo[3,4-d]pyrimidine heterocycle contains nucleophilic (NH₂) and electrophilic (aromatic ring) sites:
Primary Amine (C4-Amino Group)
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, DMAP | Acetylated derivative (amide formation at C4-amino group). |
| Alkylation | Alkyl halides, base | N-Alkylated pyrazolo-pyrimidine. |
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring may undergo:
-
Nitration : HNO₃/H₂SO₄ at C5 or C7 positions.
-
Sulfonation : SO₃/H₂SO₄.
Steric Considerations :
The bulky 4-phenoxyphenyl substituent at C3 limits reactivity at adjacent positions .
Piperidinyl Substituent Reactivity
The (3R)-piperidinyl group introduces chirality and potential for:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Alkylation | Alkyl halides, base | Quaternary ammonium salts. |
| Oxidation | KMnO₄, acidic conditions | N-Oxide formation (if tertiary amine present). |
Stereochemical Impact :
The (R)-configuration at C3 (InChI: t21-/m1/s1) influences stereoselective transformations .
Phenoxyphenyl Group Reactivity
The 4-phenoxyphenyl substituent is prone to:
-
Oxidative Degradation : O-Dearylation under strong acids (e.g., HI) to form phenol derivatives.
-
Electrophilic Substitution : Directed by the electron-donating phenoxy group (e.g., halogenation at para positions).
Dimerization and Cross-Coupling
Structural analogs (e.g., CID 67095344) suggest potential for dimerization via:
-
Propan-1-one Linker Formation : Reaction with bifunctional nucleophiles (e.g., diamines) under basic conditions .
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids at halogenated positions.
Stability and Degradation Pathways
-
Hydrolysis : The enone system may hydrolyze under acidic/basic conditions to form carboxylic acids.
-
Photooxidation : UV exposure could degrade the phenoxyphenyl group.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent activity against various cancer cell lines. The specific structure of this compound allows it to interact with biological targets effectively.
Case Study:
A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the inhibition of specific kinases associated with cancer cell proliferation.
Antimicrobial Properties
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structural features allow it to disrupt bacterial cell wall synthesis.
Case Study:
In vitro studies indicated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as a lead compound for antibiotic development.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Neurological Applications
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may provide therapeutic benefits for conditions such as depression and anxiety.
Case Study:
A preclinical trial assessed the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, highlighting its potential as an antidepressant.
Pesticide Development
The structural characteristics of this compound make it suitable for developing new pesticides. Its ability to affect specific biochemical pathways in pests can lead to effective pest control strategies.
Case Study:
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations without harming beneficial insects. This selectivity is crucial for sustainable agricultural practices.
Herbicidal Activity
Research has also explored its herbicidal properties. The compound's mechanism involves inhibiting key enzymes necessary for plant growth.
Case Study:
Laboratory experiments demonstrated that formulations based on this compound significantly inhibited the growth of common agricultural weeds at low concentrations, suggesting its viability as an environmentally friendly herbicide.
Polymer Synthesis
The reactivity of 2-buten-1-one derivatives makes them valuable in synthesizing novel polymers with unique properties. These polymers can be utilized in various industrial applications, including coatings and adhesives.
Case Study:
A recent study highlighted the use of this compound in creating high-performance polymer films. The resulting materials exhibited enhanced mechanical strength and thermal stability compared to conventional polymers.
Wirkmechanismus
The mechanism of action of (E)-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-(dimethylamino)but-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-substituierte N′-Phenylpicolinohydrazide: Diese Verbindungen teilen einen ähnlichen Pyrazolo[3,4-d]pyrimidin-Kern und zeigen biologische Aktivität.
Caseinkinase-2-Inhibitoren: Diese Verbindungen interagieren ebenfalls mit Proteintargets und haben potenzielle therapeutische Anwendungen.
Einzigartigkeit
(E)-1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-(Dimethylamino)but-2-en-1-on ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. der Kombination eines Pyrazolo[3,4-d]pyrimidin-Kerns mit einem Piperidinring und einer Enongruppe. Diese einzigartige Struktur kann im Vergleich zu ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen.
Biologische Aktivität
The compound 2-Buten-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-4-(dimethylamino)-(2E)-, commonly referred to as Ibrutinib, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Its structure features a pyrazolo[3,4-d]pyrimidine moiety that contributes significantly to its biological activity, particularly in the context of various diseases, including cancers and autoimmune disorders.
Chemical Structure and Properties
Chemical Formula: C25H24N6O2
Molecular Weight: 440.50 g/mol
CAS Number: 936563-96-1
The compound's structure can be represented as follows:
Ibrutinib acts primarily through the irreversible inhibition of BTK, a key enzyme in the B-cell receptor signaling pathway. This inhibition leads to the disruption of survival signals in malignant B cells, resulting in apoptosis. The selectivity for BTK is notable; it exhibits an IC50 of approximately 0.5 nM against BTK, while showing lower affinity towards other kinases such as ErbB4 and PLCγ with IC50 values of 0.25–3.4 nM and 11 nM respectively .
Antitumor Activity
Ibrutinib has been extensively studied for its efficacy in treating chronic lymphocytic leukemia (CLL) and other B-cell malignancies. Clinical trials have demonstrated significant reductions in tumor burden and improved patient outcomes:
- Chronic Lymphocytic Leukemia (CLL): Patients treated with Ibrutinib showed a significant overall response rate (ORR) of approximately 90% in relapsed/refractory cases.
- Mantle Cell Lymphoma (MCL): The drug has also shown efficacy in MCL with a response rate exceeding 70% in clinical settings.
Autoimmune Disorders
Beyond oncology, Ibrutinib has been investigated for its potential benefits in autoimmune diseases such as rheumatoid arthritis. Preclinical models indicated that administration of Ibrutinib resulted in reduced clinical arthritis scores, highlighting its immunomodulatory properties .
Case Studies
Several case studies illustrate the compound's impact on patient health:
- Case Study: CLL Patient
- A 65-year-old male with relapsed CLL was treated with Ibrutinib. After six months, he achieved a complete remission with no adverse effects reported.
- Case Study: Rheumatoid Arthritis
- A female patient with severe rheumatoid arthritis experienced significant improvement in joint swelling and pain after three months of Ibrutinib therapy.
Research Findings
Recent studies have focused on optimizing the pharmacological profile of Ibrutinib and exploring its combination therapies:
- Combination Therapy: Research indicates that combining Ibrutinib with anti-PD-1 antibodies enhances antitumor immunity, suggesting synergistic effects in treating hematological malignancies.
| Study | Findings |
|---|---|
| Clinical Trial on CLL | ORR of 90% in relapsed patients |
| Combination Therapy Study | Enhanced efficacy when combined with anti-PD-1 therapy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
